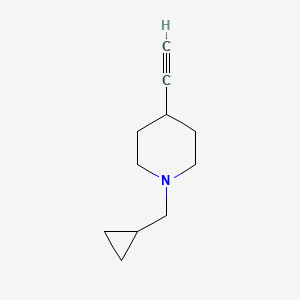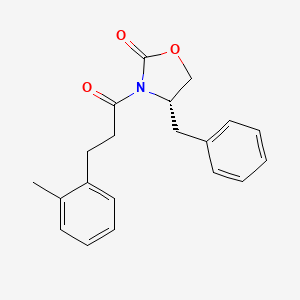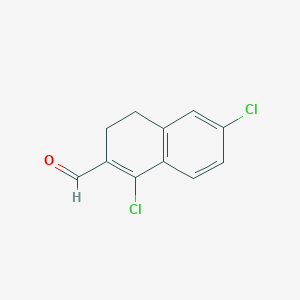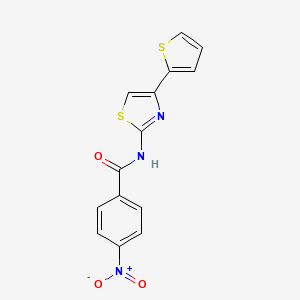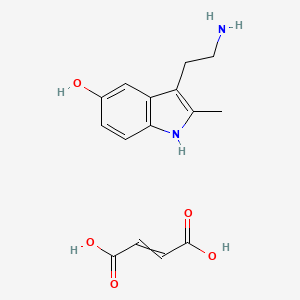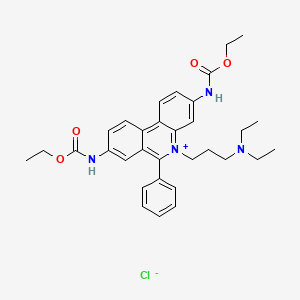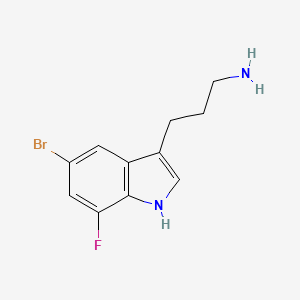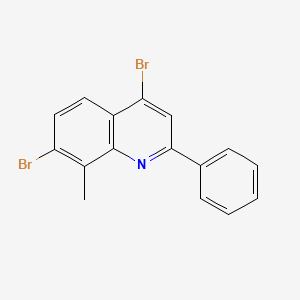
4,7-Dibromo-8-methyl-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-8-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H11Br2N and a molecular weight of 377.07 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of 4,7-Dibromo-8-methyl-2-phenylquinoline typically involves the bromination of 8-methyl-2-phenylquinoline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
the general approach involves multi-step organic synthesis, purification, and characterization to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
4,7-Dibromo-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
4,7-Dibromo-8-methyl-2-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In industrial research, the compound is used to develop new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,7-Dibromo-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
4,7-Dibromo-8-methyl-2-phenylquinoline can be compared with other similar compounds, such as:
5,7-Dibromo-2-methyl-8-hydroxyquinoline: This compound has similar bromine substitutions but differs in the position of the methyl and hydroxy groups.
8-Methyl-7-phenylquinoline: This compound lacks the bromine substitutions and has a different substitution pattern on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1189105-44-9 |
|---|---|
Molekularformel |
C16H11Br2N |
Molekulargewicht |
377.07 g/mol |
IUPAC-Name |
4,7-dibromo-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H11Br2N/c1-10-13(17)8-7-12-14(18)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
WYJKGQXPBBRTFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1N=C(C=C2Br)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)

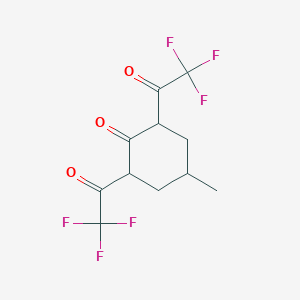
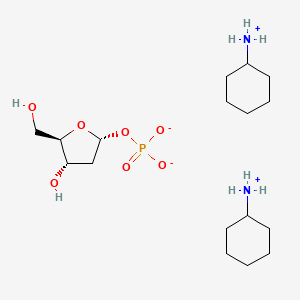
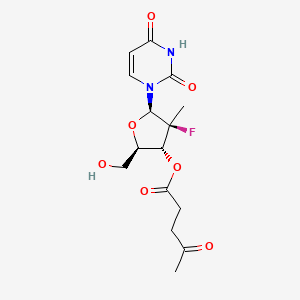
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)

